4-(Aminomethyl)-4-methyl-2-pyrrolidinone
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Overview
Description
4-(Aminomethyl)-4-methyl-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones. This compound is characterized by a pyrrolidinone ring substituted with an aminomethyl group and a methyl group. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-methyl-2-pyrrolidinone can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-pyrrolidinone with formaldehyde and ammonia. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as methanol or ethanol. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. The compound can be purified through techniques such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-4-methyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted pyrrolidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Aminomethyl)-4-methyl-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-4-methyl-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine: Similar in structure but lacks the methyl group on the pyrrolidinone ring.
4-(Aminomethyl)indole: Contains an indole ring instead of a pyrrolidinone ring.
4-Aminocoumarin: Features a coumarin ring with an amino group.
Uniqueness
4-(Aminomethyl)-4-methyl-2-pyrrolidinone is unique due to the presence of both an aminomethyl group and a methyl group on the pyrrolidinone ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H12N2O |
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Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-(aminomethyl)-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-6(3-7)2-5(9)8-4-6/h2-4,7H2,1H3,(H,8,9) |
InChI Key |
ILQDBYITDRJSTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC1)CN |
Origin of Product |
United States |
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